3-Piperidinemethanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
piperidin-3-ylmethanesulfonic acid |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)5-6-2-1-3-7-4-6/h6-7H,1-5H2,(H,8,9,10) |
InChI Key |
KKPLUGXJZJIPGV-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CS(=O)(=O)O |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization
High-Resolution Structural Determination
High-resolution structural determination techniques are essential for understanding the precise three-dimensional arrangement of atoms in a molecule, both in the solid state and in solution. These methods provide critical insights into the conformational preferences of a molecule, which in turn influence its chemical and biological activity.
X-ray Crystallography: Elucidation of Solid-State Conformations
Despite the power of this technique, a search of crystallographic databases and the broader scientific literature did not yield any published X-ray crystal structures for 3-Piperidinemethanesulfonic acid. Therefore, no specific data on its solid-state conformation, such as unit cell dimensions, space group, or atomic coordinates, is available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Conformational Analysis
NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
1D and 2D NMR Techniques
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are used to identify the different types of protons and carbon atoms in a molecule. Two-dimensional (2D) NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between atoms, helping to piece together the molecular structure.
While these techniques would be instrumental in confirming the structure of this compound in solution and assessing the conformational equilibrium of the piperidine (B6355638) ring, no specific ¹H or ¹³C NMR spectra or detailed 2D NMR analyses for this compound have been published in peer-reviewed literature.
Infrared (IR) Spectroscopy: Molecular Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. The resulting spectrum serves as a molecular fingerprint, allowing for the identification of functional groups. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bond of the piperidine ring, C-H bonds, and the S=O and S-O bonds of the sulfonic acid group.
However, a review of the literature did not uncover any published IR spectra for this compound, meaning there is no specific, experimentally verified data on its characteristic vibrational frequencies.
Mass Spectrometry for Molecular Identification and Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information through fragmentation analysis. For this compound (molecular weight 179.24 g/mol ), high-resolution mass spectrometry could precisely confirm its molecular formula (C₆H₁₃NO₃S).
While mass spectrometry data is a standard characterization parameter for chemical compounds, specific, detailed mass spectra or fragmentation studies for this compound are not available in the surveyed research literature. Basic mass spectrometry information may be held by commercial suppliers but is not part of a detailed, publicly accessible analytical study.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and its isolation for further study. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the analytical goals.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound. Due to the compound's polar nature and lack of a strong UV chromophore, specific HPLC methods are required for effective analysis.
Reversed-phase HPLC (RP-HPLC) is a commonly employed method. However, the high polarity of this compound can lead to poor retention on traditional C18 columns. To overcome this, ion-pairing agents such as heptafluorobutyric acid (HFBA) can be added to the mobile phase to enhance retention of the ionic analyte. tandfonline.comresearchgate.net Another strategy involves pre-column derivatization to introduce a chromophore into the molecule, allowing for sensitive UV detection. For instance, derivatization with reagents like 4-toluenesulfonyl chloride has been successfully used for the analysis of similar piperidine compounds. nih.gov
For detection, in the absence of a suitable chromophore, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are effective alternatives to standard UV detectors. tandfonline.comresearchgate.netresearchgate.net These detectors are not reliant on the analyte's optical properties and can quantify compounds that are non-volatile.
A simple and sensitive RP-HPLC method can be established for determining piperidine compounds. nih.gov For example, a method for piperidine analysis utilized pre-column derivatization with 4-toluenesulfonyl chloride and subsequent separation on a C18 column. nih.gov The mobile phase typically consists of an aqueous component, often with a pH modifier like phosphoric acid, and an organic solvent such as acetonitrile (B52724). nih.govsielc.com
Table 1: Exemplary HPLC Conditions for the Analysis of Piperidine-related Compounds
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Inertsil C18 (250 x 4.6 mm) nih.gov | Atlantis C18 (150 x 4.6 mm, 3.5 µm) tandfonline.comresearchgate.net |
| Mobile Phase | Water with 0.1% phosphoric acid (A) and acetonitrile (B) (32:68, V/V) nih.gov | 0.1% heptafluorobutyric acid in water-acetonitrile (90:10, v/v) tandfonline.comresearchgate.net |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min tandfonline.comresearchgate.net |
| Temperature | 30°C nih.gov | 40°C tandfonline.comresearchgate.net |
| Detection | UV nih.gov | Charged Aerosol Detection (CAD) tandfonline.comresearchgate.net |
| Notes | Pre-column derivatization with 4-toluenesulfonyl chloride required. nih.gov | Ion-pairing agent used for retention of a non-chromophoric compound. tandfonline.comresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is generally less suitable for the direct analysis of highly polar and non-volatile compounds like this compound. The sulfonic acid group makes the molecule thermally labile and prone to decomposition at the high temperatures required for GC analysis. chromforum.org Therefore, direct injection is often not feasible.
To analyze sulfonic acids by GC, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives. acs.orgacs.org Common derivatization strategies include:
Esterification: Converting the sulfonic acid to its corresponding methyl ester using reagents like diazomethane (B1218177) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). acs.orgmdpi.com
Conversion to Sulfonyl Chlorides: Reaction with thionyl chloride or phosgene (B1210022) can transform the sulfonic acid into a more volatile sulfonyl chloride derivative. acs.org
Once derivatized, the resulting compound can be analyzed using a standard GC system, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. tandfonline.comnih.gov The choice of GC column is also critical, with columns designed for amine analysis, such as the Agilent CP-Volamine, being suitable for piperidine-containing derivatives to ensure good peak shape and resolution. nih.gov
Table 2: General GC Conditions for the Analysis of Derivatized Sulfonic Acids and Piperidines
| Parameter | General Condition |
|---|---|
| Derivatization | Required (e.g., esterification to methyl esters or conversion to sulfonyl chlorides). acs.orgnih.gov |
| Column | Capillary columns suitable for the specific derivative (e.g., DB-5, DB-624, or specialized amine columns like CP-Volamine). chromforum.orgnih.gov |
| Injector Temperature | Typically 200-250°C. tandfonline.com |
| Oven Program | A temperature gradient is often used, for example, starting at 100°C and ramping up to 280°C. tandfonline.com |
| Carrier Gas | Helium is commonly used. tandfonline.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). tandfonline.comnih.gov |
| Notes | Cleanliness of the injection port liner is crucial to prevent on-column reactions and decomposition. chromforum.org |
Conformational Analysis and Molecular Dynamics
Computational Modeling of Conformation
Computational chemistry provides powerful tools to predict and analyze the molecule's preferred shapes and the energy required to switch between them.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules and predict their geometries and energies from first principles. For 3-Piperidinemethanesulfonic acid, these calculations are essential for identifying the most stable conformers. The primary conformations of the piperidine (B6355638) ring are the low-energy "chair" form and higher-energy "boat" or "twist-boat" forms.
DFT calculations, such as those using the B3LYP functional with a 6-31+G** basis set, can determine the optimized structures, relative energies, and vibrational frequencies of these different conformers. researchgate.net Such studies can precisely calculate the energy difference between the equatorial and axial positions of the methanesulfonic acid group on the chair-form piperidine ring, predicting the most stable arrangement. Advanced methods like Density Functional Perturbation Theory (DFPT) can further be used to compute phonon frequencies and other dynamic properties. mdpi.com These theoretical calculations provide a foundational map of the molecule's potential energy surface. researchgate.net
While DFT provides static pictures of stable conformers, molecular mechanics and molecular dynamics (MD) simulations offer insight into the molecule's behavior over time. nih.gov MD simulations model the atoms as balls and the bonds as springs, allowing chemists to observe conformational changes in a simulated environment. aps.org
These simulations can reveal the pathways and energy barriers for transitions between different chair conformations (ring inversion) and between chair and boat forms. By running simulations for nanoseconds or longer, it is possible to map the conformational landscape and identify the most populated states, providing a dynamic understanding of the molecule's flexibility. nih.gov
Table 1: Overview of Computational and Experimental Methods
| Method | Type | Information Obtained | Reference |
|---|---|---|---|
| Ab Initio / DFT | Computational | Optimized geometries, relative energies of conformers, vibrational frequencies. | researchgate.netmdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Computational | Conformational flexibility, transition pathways, dynamic behavior over time. | nih.govaps.org |
| X-ray Crystallography | Experimental | Precise solid-state conformation and intermolecular interactions. | enamine.net |
| Nuclear Magnetic Resonance (NMR) | Experimental | Conformation in solution, dynamic equilibria, and structural connectivity. | enamine.net |
| Infrared (IR) Spectroscopy | Experimental | Vibrational modes sensitive to conformation and hydrogen bonding. | researchgate.netenamine.net |
Experimental Probes of Conformational Behavior
Experimental techniques are vital for validating computational models and observing how the molecule behaves in the real world.
The conformation of this compound is highly sensitive to its environment, particularly the solvent. researchgate.net The choice of solvent can alter the equilibrium between different conformers by selectively stabilizing one over another. matec-conferences.org
In non-polar solvents, intramolecular hydrogen bonding may be favored, leading to more compact structures. Conversely, in polar protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the sulfonic acid group and the piperidine nitrogen. This interaction can disrupt internal hydrogen bonds and stabilize more extended conformations. nih.gov Studies on the closely related 4-Piperidinemethanesulfonic acid (4-PiMS) have shown that while it may adopt an extended conformation in a crystalline state, it likely exists as a flexible ensemble of conformations in solution. enamine.net The polarity of the solvent plays a significant role in determining the relative populations of these conformers. researchgate.netmatec-conferences.org
Experimental methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to probe the conformational flexibility of piperidine derivatives. enamine.net NMR spectroscopy, for instance, can provide information about the average conformation in solution and, in some cases, measure the rate of conformational exchange, such as ring inversion.
Research on peptides containing the analogous 4-PiMS residue has demonstrated considerable conformational flexibility. enamine.net In the solid, crystalline state, these molecules were found to adopt extended conformations. However, when dissolved, they form a flexible ensemble of structures, including both extended and more compact forms, without persistent hydrogen bonds holding them in a single shape. enamine.net This indicates that the energy barrier between different conformational states is relatively low, allowing the molecule to readily interconvert between them at room temperature.
Table 2: Conformational Behavior of Piperidine Derivatives in Different Environments
| Environment | Observed Conformational Behavior | Key Influencing Factors | Reference |
|---|---|---|---|
| Crystalline (Solid State) | Typically adopts a single, well-defined extended conformation. | Crystal packing forces, intermolecular interactions. | enamine.net |
| Non-Polar Solvents | Equilibrium may favor less polar rotamers or compact structures. | Intramolecular forces, minimal solvent interaction. | researchgate.net |
| Polar Solvents (e.g., Water, Acetone) | Exists as a flexible ensemble of multiple conformations; equilibrium shifts to favor more polar rotamers. | Hydrogen bonding with solvent, dipole-dipole interactions. | researchgate.netenamine.net |
Stereochemical Implications for Molecular Architecture
The specific conformation of the this compound residue has significant consequences when it is incorporated into a larger molecular structure, such as a peptide. Although the parent molecule itself is not chiral, its incorporation can introduce unique stereochemical features.
A fascinating aspect observed in peptides containing the related 4-PiMS residue is the phenomenon of axial chirality. enamine.net This occurs due to slow rotation around the amide bond formed by the piperidine's nitrogen atom. This restricted rotation creates a chiral axis, meaning the molecule and its mirror image are not superimposable. Furthermore, the configuration of this chiral axis was shown to directly influence the conformation of the neighboring amino acid residue in the peptide chain. enamine.net This demonstrates that the conformational preferences of the piperidine ring are not isolated but can dictate the three-dimensional architecture of a much larger molecule. The inclusion of such residues is a known strategy for influencing the secondary structure, such as the type of helix a peptide might form. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design
Systematic Derivatization and Analog Synthesis for SAR
The foundation of any SAR study is the synthesis of a systematic series of analogs to probe the effect of structural modifications on biological activity. For the 3-Piperidinemethanesulfonic acid scaffold, derivatization can be explored at three primary positions: the piperidine (B6355638) nitrogen (N1), the piperidine ring itself, and the methanesulfonic acid side chain.
Synthetic strategies often begin with a substituted pyridine precursor, which is subsequently reduced to the corresponding piperidine. For instance, the synthesis of 3,5-diamino-piperidine derivatives, which serve as mimetics of 2-deoxystreptamine (2-DOS), involves the hydrogenation of 3,5-dinitropyridine followed by protection and a high-pressure hydrogenation using a Rhodium-on-carbon catalyst to yield the saturated piperidine ring. nih.gov This approach allows for the introduction of substituents on the pyridine ring prior to reduction.
A particularly relevant synthesis for understanding the introduction of the sulfonic acid moiety is seen in the preparation of analogs of NMDA receptor antagonists. nih.gov In this work, a 3-alkylsulfonyl moiety was introduced onto a piperidine-2-carboxylic acid scaffold. The process involved the selective reduction of a carboxylic acid, bromination, and subsequent substitution with sodium sulfite (Na₂SO₃) to install the sulfonic acid group. nih.gov A similar strategy could be envisioned for the synthesis of this compound and its derivatives.
Further analog synthesis can be guided by specific therapeutic targets. In the development of HIV-1 protease inhibitors, a series of compounds with a (R)-piperidine-3-carboxamide as a key P2-ligand were synthesized. nih.gov The synthesis involved coupling Boc-protected chiral piperidine-3-carboxylic acids with other fragments of the inhibitor. nih.gov Such routes allow for systematic modifications, including:
N-Substitution: The piperidine nitrogen can be alkylated or acylated to explore interactions in specific binding pockets.
Stereochemistry: The chirality at the 3-position is crucial. Syntheses often start from chiral precursors or involve chiral resolution to study the stereochemical requirements for activity, as the biological activity of enantiomers can differ significantly. nih.govthieme-connect.com
Side-Chain Modification: The methanesulfonic acid group can be replaced with bioisosteres like carboxylic acids, tetrazoles, or sulfonamides to modulate acidity, polarity, and hydrogen bonding capacity. nih.gov
The table below summarizes various synthesized piperidine analogs and their respective biological targets, illustrating the diverse applications of this scaffold.
| Compound Class | R¹ (N-Substituent) | R³ (3-Position Substituent) | Biological Target | Reference |
| Renin Inhibitors | Various complex moieties | N-linked pyrimidine-5-carboxamide | Renin | researchgate.net |
| HIV-1 Protease Inhibitors | P1'-P3' inhibitor backbone | (R)-carboxamide | HIV-1 Protease | nih.gov |
| Antibacterial Agents | Triazine-linked "tailpiece" | cis-amino (part of 3,5-diamino) | Bacterial Ribosome | nih.gov |
| NMDA Antagonist Analogs | H | H (on a piperidine-2-carboxylic acid scaffold with a 4-sulfomethyl group) | NMDA Receptor | nih.gov |
This table is interactive and represents a selection of analog classes discussed in the literature.
Identification of Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For piperidine-based ligands, several key pharmacophoric features are consistently identified.
Predictive pharmacophore models for a series of piperidine-based CCR5 antagonists identified a five-feature model as being most predictive of activity. This model consisted of two hydrogen bond acceptors and three hydrophobic features . acs.org The piperidine nitrogen, in its protonated state, typically serves as a crucial positive ionizable feature . This is highlighted in studies of sigma 1 receptor (S1R) ligands, where the piperidine nitrogen forms a key salt bridge interaction with acidic residues like glutamate (Glu172) and aspartate (Asp126) in the receptor binding site. nih.gov
For this compound, the key pharmacophoric elements can be hypothesized as:
Positive Ionizable (PI) Group: The piperidine nitrogen, which is protonated at physiological pH, can engage in ionic interactions or cation-π interactions. nih.gov
Hydrophobic Features: The cyclohexane-like chair conformation of the piperidine ring provides a hydrophobic scaffold that can interact with nonpolar regions of a binding pocket.
Hydrogen Bond Acceptor/Donor (HBA/HBD): The sulfonic acid moiety is a potent hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds, while the acidic proton can be donated. This group also serves as a strong anionic feature, capable of forming salt bridges.
The spatial relationship between these features is critical. The 3-substitution pattern places the methanesulfonic acid group in an axial or equatorial position, which dictates its interaction vector relative to the nitrogen atom and the plane of the ring, a factor that is critical for receptor fit.
In Silico Approaches to SAR
Computational methods are indispensable tools for elucidating SAR, optimizing lead compounds, and designing new molecules. These approaches are broadly categorized into structure-based and ligand-based methods.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of intermolecular interactions that stabilize the complex. For piperidine derivatives, docking studies consistently highlight the importance of the protonated nitrogen.
In a study of piperidine-based S1R ligands, docking revealed that the piperidine nitrogen forms a bidentate salt bridge with the carboxylate groups of Glu172 and Asp126. nih.gov Furthermore, high-affinity ligands formed an additional hydrogen bond with the side chain of Glu172. nih.gov Similarly, docking of piperidine-derived inhibitors into the main protease of SARS-CoV-2 showed hydrogen bonds between ligand features and key residues like GLY143, CYS145, and GLU166. nih.gov
For an analog of this compound, a docking study would likely show the piperidine nitrogen anchored in a pocket with acidic residues. The methanesulfonic acid side chain would be predicted to extend into a solvent-exposed region or a sub-pocket where it could form strong hydrogen bonds or ionic interactions, contributing significantly to binding affinity.
The following table presents results from a docking study of designed piperidine derivatives against the SARS-CoV-2 main protease (Mpro).
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| P1 | -6.3 | GLY143, CYS145, SER144, HIS41 | nih.gov |
| P2 | -6.8 | GLU166, PHE140, MET49, HIS41 | nih.gov |
| P4 | -7.3 | GLY143, CYS145, SER144, HIS41 | nih.gov |
| P5 | -5.9 | GLU166, MET49, MET165, HIS41 | nih.gov |
| P6 | -7.1 | GLU166, CYS145, GLY143, SER144 | nih.gov |
This table is interactive. Data is sourced from a study on novel piperidine-derivatives as potential Mpro inhibitors. nih.gov
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate contour maps that visualize the regions around aligned molecules where modifications to steric, electrostatic, or other properties would likely increase or decrease activity.
A 3D-QSAR study was performed on a series of piperidine-substituted diarylpyrimidine analogs as HIV-1 reverse transcriptase inhibitors. researchgate.net The resulting CoMFA and CoMSIA models were statistically robust, with high internal consistency (q² of 0.727 and 0.698, respectively) and external predictive power (r²pred of 0.906 and 0.940, respectively). researchgate.net The contour maps from such a study provide clear guidance for analog design:
Steric Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are unfavorable.
Electrostatic Maps: Blue contours highlight areas where positive charges (or electropositive groups) enhance activity, whereas red contours indicate where negative charges (or electronegative groups) are preferred.
For this compound analogs, a QSAR model would likely show a large red contour near the sulfonic acid group, confirming the benefit of a strongly electronegative/anionic feature at that position. The steric maps would provide crucial information on the size and shape of the binding pocket accommodating the 3-substituent.
| Model | Alignment Method | q² (Cross-validated r²) | r²pred (External validation) | Reference |
| CoMFA | Docking-based | 0.727 | 0.906 | researchgate.net |
| CoMSIA | Docking-based | 0.698 | 0.940 | researchgate.net |
This interactive table shows the statistical validation of a 3D-QSAR model for piperidine-substituted HIV-1 inhibitors. researchgate.net
The insights gained from SAR, pharmacophore modeling, and computational studies culminate in rational drug design strategies.
Ligand-Based Design: In the absence of a high-resolution structure of the biological target, design relies on information from known active ligands. nih.gov The pharmacophore models (Section 5.2) and QSAR results (Section 5.3.2) for piperidine analogs provide a blueprint for designing new molecules. A ligand-based approach for new this compound derivatives would involve synthesizing compounds that fit the established pharmacophore (e.g., maintaining the spatial arrangement of the protonated amine and the acidic side chain) and incorporate structural features suggested by QSAR contour maps (e.g., adding steric bulk or specific electrostatic groups on the piperidine ring or N-substituent).
Structure-Based Design: When the 3D structure of the target is available, typically from X-ray crystallography, ligands can be designed to achieve a perfect complementary fit. A powerful example is the development of potent renin inhibitors based on a 3,5-disubstituted piperidine scaffold. nih.gov Initial hits were optimized by using the crystal structure of renin to guide modifications. This rational approach aimed to improve interactions with the S1 and S3 binding pockets of the enzyme. The design of one analog led to an induced-fit conformational change in a key leucine residue (Leu114) of the enzyme, dramatically improving potency. researchgate.net A similar strategy applied to a this compound scaffold would involve using docking and the target's crystal structure to rationally design the N-substituent and other decorations on the piperidine ring to maximize favorable interactions and achieve high affinity and selectivity. nih.gov
Investigation of Biological Interactions and Functional Modulation
Peptidomimetic Design and Applications
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. longdom.org The design of compounds like piperidinemethanesulfonic acid often falls within this strategy, aiming to replicate the biological activity of endogenous amino acid neurotransmitters in a more constrained and stable form.
Mimicry of Peptidic Structures and Function
Piperidinemethanesulfonic acids are considered cyclic, conformationally restricted analogs of important neuroactive amino acids like γ-aminobutyric acid (GABA) and taurine. nih.govresearchgate.net The piperidine (B6355638) ring locks the backbone of the molecule into a specific chair conformation, which reduces its flexibility compared to the linear structures of GABA or taurine. This structural constraint is a key principle in peptidomimetic design, as it can lead to higher receptor affinity and selectivity by presenting the key pharmacophoric elements—the sulfonic acid group (mimicking a carboxylic acid or another sulfonic acid) and the secondary amine—in an optimal orientation for binding.
By mimicking the spatial arrangement of the functional groups in GABA, piperidine-4-sulfonic acid acts as a potent agonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgmedchemexpress.com This mimicry allows it to bind to the same site as GABA and elicit a similar physiological response, demonstrating the success of this peptidomimetic design approach. scilit.com
Design of Enzyme Modulators and Inhibitors
The structural features of piperidinemethanesulfonic acids also make them candidates for the design of enzyme modulators and inhibitors. As taurine analogs, they can be investigated for their potential to interact with enzymes involved in taurine metabolism or transport. nih.govmdpi.com Furthermore, their structural similarity to GABA suggests they could be explored as inhibitors of enzymes that metabolize GABA, such as GABA transaminase (GABA-T). By inhibiting GABA-T, the concentration of GABA in the synapse would increase, leading to enhanced inhibitory neurotransmission. While many taurine derivatives have been developed as anticonvulsant, anti-alcoholic, and anti-cancer agents, the specific application of 3-piperidinemethanesulfonic acid as an enzyme modulator is an area requiring further investigation. nih.gov
Ligand-Receptor Interaction Studies
To characterize the interaction of a compound with its target receptor, a series of in vitro assays are employed. These studies are crucial for determining a ligand's binding affinity, selectivity, and functional effect (i.e., whether it activates or inhibits the receptor). The extensive research on piperidine-4-sulfonic acid (P4S) at the GABA-A receptor serves as an excellent example of this process. scilit.comnih.gov
Radioligand Binding Assays for Affinity and Selectivity
Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and a receptor. sygnaturediscovery.com These experiments typically use a radioactively labeled version of the compound (e.g., [³H]P4S) to measure its binding to membranes prepared from tissues rich in the target receptor, such as the bovine brain. nih.govgiffordbioscience.com
In saturation binding experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached. The amount of bound radioactivity is then measured. These experiments can determine the equilibrium dissociation constant (K D), a measure of binding affinity, and the maximum receptor density (Bmax).
Studies on [³H]piperidine-4-sulfonic acid binding to bovine cortex membranes have revealed the presence of two distinct binding sites with different affinities. scilit.comnih.gov
| Binding Site | Dissociation Constant (K D) | Maximum Receptor Density (Bmax) |
|---|---|---|
| High-Affinity Site | 17 ± 7 nM | 0.15 ± 0.07 pmol/mg protein |
| Low-Affinity Site | 237 ± 100 nM | 0.80 ± 0.20 pmol/mg protein |
These results indicate that piperidine-4-sulfonic acid binds with high affinity to two populations of GABA-A receptors. Kinetic experiments, which measure the rates of association (k on) and dissociation (k off), further support the existence of these two sites. nih.gov
Competitive Binding Experiments
Competitive binding experiments are used to determine the affinity of an unlabeled compound by measuring its ability to displace a known radioligand from its receptor. nih.gov In these assays, a fixed concentration of the radioligand is co-incubated with varying concentrations of the unlabeled test compound. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value.
Comparative studies have shown that piperidine-4-sulfonic acid is a potent inhibitor of [³H]GABA binding, confirming that it interacts with the GABA binding site on the GABA-A receptor. scilit.comnih.gov Piperidine-4-sulfonic acid itself demonstrates an IC₅₀ value of 0.034 µM for the inhibition of [³H]GABA binding. medchemexpress.com
| Compound | IC₅₀ (µM) |
|---|---|
| GABA | 0.021 |
| Piperidine-4-sulfonic acid | 0.034 medchemexpress.com |
| Muscimol | 0.004 |
The data shows that piperidine-4-sulfonic acid is a potent competitor for the GABA binding site, with an affinity comparable to that of GABA itself.
Broader Biological Systems Research (Illustrative Examples from Related Compounds)
While direct research on the biological interactions of this compound is not extensively documented in publicly available literature, the known activities of structurally related compounds containing either a piperidine ring or a sulfonic acid group provide a framework for understanding its potential biological significance. The following sections provide illustrative examples from these related compounds to hypothesize the potential influence of this compound on broader biological systems.
Influence on Neural Circuitry and Nervous System Function
The piperidine moiety is a common structural feature in a vast number of neuroactive compounds, suggesting that this compound could potentially influence neural circuitry. Piperidine derivatives have been shown to interact with various components of the nervous system, thereby modulating neural signaling and function.
For instance, piperidine-containing compounds are integral to many pharmaceuticals and are found in over twenty drug classes, including analgesics, antipsychotics, and agents for Alzheimer's disease therapy encyclopedia.pubmdpi.com. The piperidine ring is a key component in drugs that target the central nervous system, where it can influence the activity of neural circuits mdpi.com. For example, Donepezil, a piperidine derivative, is a leading drug among acetylcholinesterase inhibitors used to manage the symptoms of Alzheimer's disease by maintaining acetylcholine levels in the brain encyclopedia.pub.
Furthermore, certain piperidine derivatives act as monoamine oxidase (MAO) inhibitors. MAO enzymes are crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine (B1211576), and adrenaline acs.orgnih.gov. By inhibiting these enzymes, piperidine-containing compounds can alter the levels of these neurotransmitters, thereby affecting mood, cognition, and other neurological processes nih.gov. The natural alkaloid piperine, which contains a piperidine ring, has been identified as a potent MAO inhibitor acs.orgnih.gov.
Modulation of Cellular Signaling Pathways
The sulfonic acid group is known to be a key element in drug design, often improving a compound's pharmacological activity researchgate.netnih.gov. Substances with sulfonate substituents are characterized by high polarity and can act as hydrogen-bond donors and acceptors, which can enhance their binding affinity to molecular targets and, consequently, their biological activity researchgate.net.
In the context of cellular signaling, sulfonic acid-containing compounds have demonstrated a wide range of biological activities researchgate.net. For example, sulfonamide analogues of certain natural alkaloids have been shown to inhibit cancer cell growth and are associated with the induction of cell cycle arrest through the modulation of specific signaling pathways, such as the JNK and p38 MAPK signaling pathways acs.org. While not directly related to neural signaling in this context, it illustrates the capacity of the sulfonamide group (related to sulfonic acid) to influence complex cellular processes.
The reversible oxidation of cysteine residues to sulfenic, sulfinic, and sulfonic acids is a recognized mechanism in redox-dependent cell signaling nih.gov. This indicates that sulfonic acid groups can be involved in fundamental cellular regulatory processes.
Interaction with Specific Neurotransmitter Systems
The piperidine scaffold is prevalent in compounds that interact with a variety of neurotransmitter systems. These interactions are often highly specific, depending on the other functional groups attached to the piperidine ring.
One of the most significant areas of research for piperidine derivatives is their interaction with the GABAergic system. Piperine and its derivatives have been shown to modulate γ-aminobutyric acid (GABA) type A (GABAA) receptors, which are the primary mediators of fast inhibitory synaptic neurotransmission in the brain nih.gov. This modulation can lead to anxiolytic, sedative, and anticonvulsant effects nih.gov.
Additionally, piperidine-containing compounds known as ampakines act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of glutamate receptor nih.gov. These compounds enhance excitatory neurotransmission and have been investigated for their potential in treating conditions like Alzheimer's disease, schizophrenia, and depression nih.gov. The efficacy of these ampakines can vary depending on the specific AMPA receptor subunits present in different brain regions nih.gov.
Furthermore, piperidine derivatives have been developed as ligands for a range of other neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors, highlighting the versatility of this chemical scaffold in modulating neurotransmission google.com. Some piperidine derivatives also show high affinity for sigma receptors, which are involved in the regulation of several neurotransmitter systems, including the glutamatergic and dopaminergic systems nih.gov.
Emerging Trends and Future Research Directions
Novel Synthetic Methodologies for Complex Analogs
The creation of diverse and structurally complex analogs of 3-piperidinemethanesulfonic acid is fundamental to exploring its structure-activity relationships (SAR). Future research will heavily rely on moving beyond traditional synthetic routes to embrace more efficient and versatile methodologies.
Recent advancements in the synthesis of highly substituted piperidines offer a roadmap for generating novel analogs. ajchem-a.com Key emerging strategies include:
Radical-Mediated C-H Functionalization: Techniques involving radical-mediated intramolecular C-H amination and cyclization are gaining prominence. mdpi.com For example, copper-catalyzed radical cyclization enables the formation of piperidines through 1,6-hydrogen atom transfer, offering a direct way to forge the heterocyclic ring. mdpi.com Another approach utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes. mdpi.com These methods provide powerful tools for creating complex piperidine (B6355638) cores from simpler, linear precursors.
Asymmetric Synthesis and Dearomatization: The development of stereochemically well-defined analogs is crucial for interacting with chiral biological targets. Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, are emerging as a powerful strategy. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, enabling dynamic kinetic resolution to yield highly enantioenriched products. nih.gov Similarly, interrupting the classic Hofmann-Löffler-Freytag (HLF) reaction through a chiral copper catalyst facilitates a regio- and enantioselective δ C-H cyanation of acyclic amines, providing a novel entry point to chiral piperidines. nih.gov
Modular and Multicomponent Reactions: Efficiency in analog synthesis can be dramatically increased through modular approaches. A recently developed two-step process combining biocatalytic C-H oxidation with radical cross-coupling simplifies the construction of complex piperidines, significantly reducing the number of synthetic steps. This strategy offers a general and cost-effective way to rapidly access diverse 3D molecules. Multicomponent reactions (MCRs) also represent a green and efficient route, allowing the one-pot synthesis of highly substituted piperidines from simple starting materials. ajchem-a.com
These advanced synthetic methods will enable chemists to systematically modify the piperidine ring, the position and nature of the sulfonic acid group, and introduce additional functional groups, thereby creating libraries of complex analogs for biological evaluation.
Advanced Computational Chemistry Applications
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For this compound and its analogs, these in silico methods offer a pathway to rationally design compounds with enhanced potency and selectivity, while also predicting their metabolic fate.
Molecular Docking and Dynamics: To understand how these compounds might interact with potential biological targets, molecular docking studies are essential. These simulations can predict the binding modes and affinities of ligands within a protein's active site. ajchem-a.com For example, docking studies on piperidine derivatives have been used to elucidate binding interactions with targets like the µ-opioid receptor and the dopamine (B1211576) receptor D2. ipb.ptclinmedkaz.org Molecular dynamics (MD) simulations can further refine these models by revealing the stability of ligand-protein complexes over time. ajchem-a.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling provides a statistical correlation between the chemical structure of a compound and its biological activity. By developing robust QSAR models, researchers can predict the activity of virtual compounds before their synthesis. clinmedkaz.org These models have been successfully applied to various piperidine derivatives to predict activities such as Akt1 inhibition and anticancer effects. nih.gov For this compound analogs, QSAR could guide the selection of substituents that are most likely to enhance a desired biological effect.
ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Computational tools like the admeSAR server can predict these properties for novel compounds early in the discovery process, helping to prioritize candidates with favorable drug-like characteristics. nih.gov
The integration of these computational approaches will allow for a more focused and efficient exploration of the chemical space around this compound, prioritizing the synthesis of compounds with the highest probability of success.
| Computational Technique | Application in Piperidine Research | Potential for this compound Analogs |
| Molecular Docking | Predicting binding modes at various receptors (e.g., opioid, dopamine). clinmedkaz.org | Identifying potential biological targets and designing analogs with improved binding affinity. |
| QSAR | Correlating structural features with anticancer and enzyme inhibitory activity. nih.gov | Predicting the biological activity of virtual analogs to guide synthetic efforts. |
| ADMET Prediction | Assessing the drug-likeness and potential toxicity of new derivatives. nih.gov | Prioritizing the synthesis of compounds with favorable pharmacokinetic profiles. |
| Molecular Dynamics | Evaluating the stability of ligand-receptor complexes over time. ajchem-a.com | Confirming the stability of predicted binding modes from docking studies. |
Exploration of Diverse Biological Targets and Mechanisms
While the specific biological profile of this compound is not extensively documented, research on structurally related compounds provides a fertile ground for future investigation into its potential therapeutic applications. The exploration of diverse biological targets is a key future direction.
A primary area of interest is the central nervous system, given that the isomeric compound, Piperidine-4-sulfonic acid (P4S) , is a known potent agonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor. nih.gov P4S enhances inhibitory neurotransmission by binding to GABA receptors, a mechanism that underlies its potential anxiolytic effects. Future research should investigate whether this compound or its analogs also modulate GABA receptors or other neurotransmitter systems.
Beyond the CNS, piperidine sulfonamides have demonstrated significant promise as antibacterial agents. researchgate.net Studies have shown that certain novel sulfonamide derivatives containing a piperidine moiety exhibit excellent potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). researchgate.net The mechanism of action for these compounds involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway, and the disruption of the bacterial cell membrane. researchgate.net This dual mechanism could be advantageous in overcoming antibiotic resistance.
The inherent structural features of this compound—a chiral center, a basic nitrogen atom, and an acidic sulfonic acid group—make it a versatile scaffold for targeting a wide range of biological molecules. Future investigations could expand to other areas where piperidine derivatives have shown activity, such as:
Enzyme Inhibition: Targeting enzymes like cholinesterases, which has been demonstrated with other sulfonamides bearing a piperidine nucleus. stackexchange.com
Antifungal and Antiparasitic Agents: Exploring activity against various fungal and parasitic pathogens.
Anticancer Therapeutics: Investigating effects on cancer cell proliferation, as many piperidine-containing compounds exhibit cytotoxic properties. numberanalytics.com
| Potential Target Class | Example from Related Compounds | Future Research Direction for this compound |
| Neuroreceptors | Piperidine-4-sulfonic acid is a GABAA receptor agonist. nih.gov | Screen for activity at GABAA, GABAB, and other CNS receptors. |
| Bacterial Enzymes | Piperidine sulfonamides inhibit dihydropteroate synthase (DHPS). researchgate.net | Design and test analogs for broad-spectrum antibacterial activity. |
| Bacterial Membranes | Piperidine sulfonamides disrupt bacterial cell membrane integrity. researchgate.net | Investigate membrane-disrupting properties as a mechanism to combat resistance. |
| Esterase Enzymes | N-alkyl/aryl sulfonamides with a piperidine core inhibit cholinesterases. stackexchange.com | Evaluate analogs for potential in treating neurodegenerative diseases like Alzheimer's. |
Integration of High-Throughput Screening and Automation
The discovery of novel biological activities for this compound analogs will be significantly accelerated by the integration of high-throughput screening (HTS) and laboratory automation. These technologies allow for the rapid testing of large, diverse compound libraries against a multitude of biological targets.
HTS is particularly well-suited for identifying modulators of ion channels and receptors. For instance, robust HTS assays have been developed for GABAA receptor modulators using fluorescence-based measurements of membrane potential in living cells. ipb.ptresearchgate.net These assays, often employing a Fluorometric Imaging Plate Reader (FLIPR), can efficiently screen tens of thousands of compounds to identify agonists, antagonists, or allosteric modulators. ipb.ptnih.gov Given the known activity of the related P4S at GABAA receptors, such HTS campaigns would be a logical starting point for screening a library of this compound derivatives.
Furthermore, HTS is a cornerstone of modern antibacterial drug discovery. researchgate.netnih.gov Phenotypic screens, which measure the inhibition of bacterial growth, can rapidly identify compounds with activity against clinically relevant pathogens. nih.govacs.org Recent large-scale screening campaigns have successfully identified novel antibacterial hits from extensive small-molecule libraries. numberanalytics.com
The synergy between HTS and automated synthesis is a powerful paradigm in drug discovery. The use of automated flash chromatography and other purification technologies can streamline the synthesis of the diverse piperidine libraries needed for screening campaigns. stackexchange.com This combination allows for a rapid design-synthesize-test cycle, where initial hits from an HTS run can be quickly followed up by the synthesis and screening of a focused library of related analogs to optimize activity and selectivity.
Development of Next-Generation Analytical Tools
As more complex and stereochemically defined analogs of this compound are synthesized, the need for sophisticated analytical tools for their characterization becomes paramount. Future research will increasingly rely on next-generation analytical techniques to ensure structural integrity, purity, and stereochemical fidelity.
Advanced NMR Spectroscopy: While 1D ¹H and ¹³C NMR are standard, the structural complexity of novel analogs necessitates the use of advanced 2D NMR techniques like COSY, HSQC, HMBC, and TOCSY. ipb.ptresearchgate.net These methods are crucial for unambiguously assigning the complex spin systems in highly substituted heterocyclic rings. For nitrogen-containing heterocycles, ¹⁵N NMR, often through inverse-detected experiments like HSQC and HMBC, provides invaluable information about the electronic environment of the piperidine nitrogen. ipb.pt Furthermore, specialized techniques like ¹⁹F NMR-based chemosensing are emerging for the rapid determination of enantiomeric excess in chiral N-heterocycles. nih.govacs.org
Mass Spectrometry for Zwitterions: this compound is a zwitterionic compound, which can present challenges for mass spectrometry (MS) analysis. Electrospray ionization (ESI) is generally effective, but method development is key. stackexchange.com Techniques like ion-exchange high-performance liquid chromatography (HPIEC) coupled with mass spectrometry (HPIEC-MS) are particularly well-suited for separating and analyzing sulfonated compounds. nih.gov The use of volatile buffers like ammonium (B1175870) acetate (B1210297) is critical for successful LC-MS coupling. nih.gov For complex mixtures, tandem mass spectrometry (MS/MS) is essential for structural elucidation based on fragmentation patterns. researchgate.net
Chiral Separation and Analysis: The synthesis of enantiomerically pure analogs requires robust methods for chiral separation and analysis. Chiral stationary-phase HPLC is a standard technique for determining enantiomeric ratios. whiterose.ac.uk The development of new chiral resolving agents and chromatographic methods will be essential for the purification and analysis of stereochemically complex piperidine derivatives. google.com
The application of these advanced analytical tools will be critical for quality control in the synthesis of novel this compound analogs and for providing the high-quality data needed for regulatory approval and detailed biological studies.
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 3-piperidinemethanesulfonic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the sulfonic acid group’s position on the piperidine ring and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to quantify purity (≥95% recommended for biological assays) .
- Karl Fischer Titration : Measure water content (<0.5% for anhydrous forms) using pyridine-free reagents to avoid interference with the sulfonic acid group .
Advanced: How can researchers resolve contradictions in toxicity data for sulfonic acid derivatives like this compound?
Methodological Answer:
- Dose-Response Meta-Analysis : Integrate data from multiple studies (e.g., EPA toxicity assessments) to identify non-linear relationships between dosage and adverse effects .
- Confounder Analysis : Control for variables such as solvent choice (e.g., alcohol vs. aqueous solutions) that may influence toxicity endpoints .
- In Silico Modeling : Use tools like PubChem’s computational data to predict metabolic pathways and cross-validate experimental results .
Basic: What experimental design frameworks are suitable for studying this compound’s pharmacological activity?
Methodological Answer:
- PICO Framework : Define P opulation (e.g., in vitro cell lines), I ntervention (compound concentration range), C omparison (positive/negative controls), and O utcomes (e.g., IC values) .
- Dose-Ranging Pilot Studies : Test 3–5 log-scale concentrations to establish a non-toxic range before full assays .
Advanced: How can batch-to-batch variability in this compound synthesis impact reproducibility, and how is this mitigated?
Methodological Answer:
- Quality Control (QC) Protocols :
- Peptide Content Analysis : Adapt peptide synthesis QC methods (e.g., mass spectrometry) to quantify active compound yield .
- Salt Content Standardization : Use ion chromatography to monitor counterion levels (e.g., sodium vs. potassium salts) that may alter solubility .
- Stability Studies : Store batches under inert atmospheres (N/Ar) to prevent sulfonic acid degradation .
Basic: What are the best practices for computational modeling of this compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use SMILES strings (e.g.,
C[Si](C)(C)CCCS(=O)(=O)O) from PubChem to model interactions with biological targets . - Density Functional Theory (DFT) : Calculate partial charges on the sulfonic acid group to predict electrophilic behavior .
Advanced: How can researchers design mechanistic studies to elucidate this compound’s mode of action in inflammatory models?
Methodological Answer:
- TNBS-Induced Colitis Model : Adapt protocols from 2,4,6-trinitrobenzenesulfonic acid (TNBS) studies to test anti-inflammatory efficacy in vivo .
- Knockout Cell Lines : Use CRISPR-Cas9 to silence putative targets (e.g., NF-κB) and validate compound specificity .
Basic: What ethical considerations apply to preclinical studies involving sulfonic acid derivatives?
Methodological Answer:
- 3Rs Principle : Follow Replacement, Reduction, Refinement guidelines for animal studies (e.g., use organoids before in vivo models) .
- Data Transparency : Share raw data via repositories (e.g., Figshare) to minimize redundant experimentation .
Advanced: How should researchers address conflicting solubility data for this compound in polar solvents?
Methodological Answer:
- Solvent Screening : Test DMSO, methanol, and phosphate buffers at pH 4–8 to identify optimal conditions .
- Dynamic Light Scattering (DLS) : Measure aggregate formation in aqueous solutions, which may artificially reduce apparent solubility .
Basic: What are the key steps for synthesizing this compound with high yield?
Methodological Answer:
- Sulfonation Reaction : React piperidine with methanesulfonyl chloride in anhydrous pyridine at 0–5°C to minimize side reactions .
- Purification : Use recrystallization in ethanol/water (7:3 v/v) to isolate crystalline product .
Advanced: How can systematic reviews integrate heterogeneous data on sulfonic acid derivatives?
Methodological Answer:
- Evidence Synthesis : Categorize studies by endpoints (e.g., cytotoxicity, genotoxicity) and evaluate methodological rigor using EPA’s confidence-rating criteria .
- Cross-Database Mining : Combine PubChem, NIST, and EPA DSSTox entries to fill chemical data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
